(E)-gamma-Bisabolene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble (in ethanol)

Canonical SMILES

Isomeric SMILES

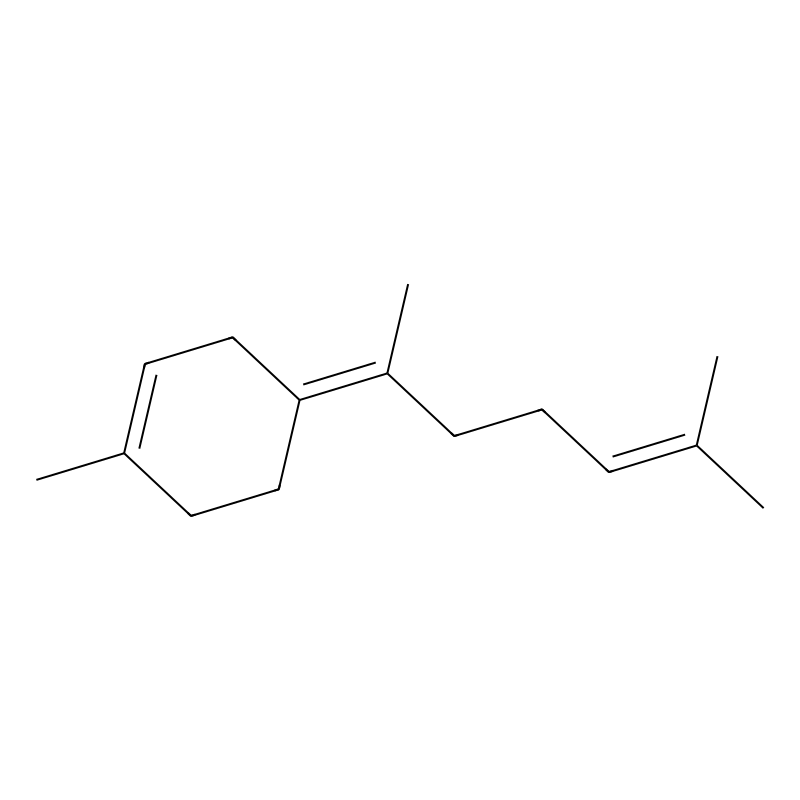

(E)-gamma-Bisabolene is a sesquiterpene characterized by its bicyclic structure, which includes a cyclohexane ring fused with a cyclohexene ring. It contains three methyl groups and two conjugated double bonds, with the "E" denoting the trans configuration of one of these double bonds. This compound is primarily found in various plant species, including Symphyopappus reticulatus and Helichrysum mimetes . Its unique structure contributes to its diverse biological activities and potential applications in various fields.

Source and Presence in Nature

(E)-gamma-Bisabolene is classified as a gamma-bisabolene, a type of sesquiterpene. It has been identified in various plants, including:

- Molopospermum peloponnesiacum: This plant, native to the Mediterranean region, is known to contain (E)-gamma-bisabolene as one of its major constituents [].

- Ayapana amygdalina: This South American shrub, also known as "flor de piedra" (stone flower), has been reported to contain (E)-gamma-bisabolene alongside other volatile compounds [].

- Cannabis sativa subsp. indica: Research suggests the presence of (E)-gamma-bisabolene in the flower tops of this particular subspecies of cannabis [].

The primary reaction involving (E)-gamma-Bisabolene is catalyzed by the enzyme (E)-gamma-bisabolene synthase, which facilitates the conversion of farnesyl diphosphate into (E)-gamma-bisabolene through a series of elimination and rearrangement steps . This enzyme operates as a diphosphate lyase, indicating its role in breaking down diphosphate bonds during the synthesis process.

Research has indicated that (E)-gamma-Bisabolene exhibits significant biological activity, particularly in anticancer applications. Studies have shown that it can induce apoptosis in human neuroblastoma cells, activating caspases 3, 8, and 9, which are crucial for programmed cell death . Additionally, it has demonstrated anti-proliferative effects against various cancer types, including oral cancer and glioblastoma .

Several methods exist for synthesizing (E)-gamma-Bisabolene:

- Grignard Reaction: A method involves preparing a Grignard reagent from 2-methyl-2-butenyl magnesium bromide and subjecting it to nucleophilic addition with 2-(4-methyl-3-ene-1-cyclohexyl) propionaldehyde. Following hydrolysis and dehydration rearrangement under acidic conditions yields (E)-gamma-Bisabolene .

- Stereocontrolled Syntheses: Other synthetic approaches focus on stereocontrol to produce both (E) and (Z) isomers of gamma-bisabolene through epoxidation reactions .

These methods highlight the versatility and accessibility of (E)-gamma-Bisabolene synthesis for industrial applications.

(E)-gamma-Bisabolene has various applications:

- Fragrance Industry: Due to its pleasant aroma, it is utilized in perfumes and cosmetics.

- Pharmaceuticals: Its anticancer properties make it a candidate for drug development.

- Agriculture: It may serve as a natural pesticide or insect repellent due to its biological activity against pests.

Interaction studies have primarily focused on the compound's effects on cellular pathways related to apoptosis. Research indicates that (E)-gamma-Bisabolene can modulate mitochondrial membrane potential and increase reactive oxygen species levels in treated cells, contributing to its anticancer effects . These interactions suggest potential pathways for therapeutic applications in oncology.

Several compounds share structural similarities with (E)-gamma-Bisabolene. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Z-gamma-Bisabolene | Sesquiterpene | Different stereochemistry at one double bond |

| Alpha-Bisabolol | Monoterpene | Contains an alcohol functional group |

| Beta-Caryophyllene | Sesquiterpene | Exhibits anti-inflammatory properties |

| Farnesol | Sesquiterpene | Known for its antimicrobial activity |

(E)-gamma-Bisabolene stands out due to its specific stereochemistry and potent biological activities, particularly in cancer treatment, distinguishing it from other similar compounds.

Molecular Formula and Mass Spectrometric Data

(E)-gamma-Bisabolene possesses the molecular formula C₁₅H₂₄, establishing it as a sesquiterpene hydrocarbon composed of fifteen carbon atoms and twenty-four hydrogen atoms [1] [2] [3]. The compound exhibits a molecular weight of 204.35 grams per mole, as determined through multiple analytical techniques [1] [4] [5]. Mass spectrometric analysis reveals a monoisotopic molecular weight of 204.187801 daltons, providing precise molecular mass data for analytical identification purposes [2] [5] [8].

The compound is assigned the Chemical Abstracts Service registry number 53585-13-0, facilitating its identification in chemical databases and literature [1] [4] [7]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key for (E)-gamma-bisabolene is XBGUIVFBMBVUEG-PFONDFGASA-N, providing a unique digital fingerprint for computational chemistry applications [2] [5] [8].

Table 2.1: Molecular and Mass Spectrometric Data for (E)-gamma-Bisabolene

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₄ | [1] [2] [3] |

| Molecular Weight | 204.35 g/mol | [1] [4] [5] |

| Monoisotopic Mass | 204.187801 Da | [2] [5] [8] |

| Chemical Abstracts Service Number | 53585-13-0 | [1] [4] [7] |

| Standard Gibbs Free Energy of Formation | 312.7269 kcal/mol | [5] |

Structural Characteristics

Bicyclic Framework and Stereochemistry

(E)-gamma-Bisabolene exhibits a distinctive bicyclic framework characterized by a cyclohexene ring system integrated with an extended aliphatic chain [7] [11] [12]. The compound belongs to the sesquiterpenoid class, representing terpenes constructed from three isoprene units that undergo cyclization reactions to generate structurally diverse arrangements [5] [11] [12]. The bicyclic structure features a six-membered cyclohexene ring as the primary structural element, with specific stereochemical configurations determining the compound's three-dimensional conformation [7] [11] [12].

The stereochemistry of (E)-gamma-bisabolene involves complex spatial arrangements around the cyclohexene ring and the exocyclic double bond system [11] [12] [17]. The biosynthetic formation proceeds through carbocation cascade reactions involving hydrogen shifts and cyclization patterns that establish the final stereochemical configuration [11] [12] [17]. The compound's stereochemical properties are influenced by the enzyme-catalyzed cyclization of farnesyl diphosphate, which determines the specific spatial orientation of substituents around the bicyclic framework [5] [11] [12].

Double Bond Configurations

The structural architecture of (E)-gamma-bisabolene incorporates multiple double bond systems that define its chemical reactivity and physical properties [2] [3] [16]. The primary double bond configuration involves the cyclohexene ring, which contains one carbon-carbon double bond within the six-membered ring structure [2] [3] [7]. Additionally, the compound features an exocyclic double bond system extending from the cyclohexene ring, contributing to the overall molecular geometry and chemical behavior [2] [3] [16].

The extended aliphatic chain attached to the cyclohexene ring contains a terminal double bond with specific geometric configuration [2] [3] [16]. This terminal double bond exhibits the characteristic isoprene unit structure with methyl substitution, providing the fundamental building block pattern observed in sesquiterpene compounds [2] [3] [5]. The spatial arrangement of these double bond systems influences the compound's conformational flexibility and determines its interaction patterns with other molecules [15] [16] [17].

E/Z Isomerism in gamma-Bisabolene Systems

The designation "(E)" in (E)-gamma-bisabolene refers to the specific geometric isomerism around the exocyclic double bond, following the Cahn-Ingold-Prelog priority rules for stereochemical nomenclature [15] [16] [17]. The E configuration indicates that the higher priority substituents on either side of the double bond are positioned on opposite sides, contrasting with the Z isomer where these substituents would be on the same side [15] [16] [17]. This geometric isomerism significantly impacts the compound's physical properties, biological activity, and spectroscopic characteristics [15] [16] [17].

The biosynthetic pathway leading to (E)-gamma-bisabolene involves stereoselective enzyme-catalyzed processes that favor the formation of the E geometric isomer over the corresponding Z isomer [12] [17]. The enzyme gamma-bisabolene synthase demonstrates remarkable selectivity in promoting the E configuration through specific active site architecture that constrains the substrate conformation during the cyclization reaction [11] [12] [17]. This stereoselectivity results from the precise positioning of amino acid residues within the enzyme active site that guide the formation of the desired geometric isomer [11] [12] [17].

Physicochemical Properties

Solubility Parameters and Physical Constants

(E)-gamma-Bisabolene exhibits characteristic physicochemical properties typical of sesquiterpene hydrocarbons [18] [19] [20]. The compound demonstrates poor water solubility, with estimated solubility values of approximately 0.008994 milligrams per liter at 25 degrees Celsius [18] [20]. This hydrophobic character reflects the nonpolar nature of the hydrocarbon structure, making the compound essentially insoluble in aqueous media [18] [19] [20].

The compound shows excellent solubility in organic solvents, including oils, alcohols, and nonpolar organic phases [18] [19] [20]. The calculated octanol-water partition coefficient (log P) ranges from 5.18 to 6.70, indicating strong lipophilic properties and preferential partitioning into organic phases [8] [19] [20]. The density of related gamma-bisabolene isomers ranges from 0.850 to 0.858 grams per cubic centimeter, providing reference values for physical property estimation [18] [20] [24].

Table 2.3.1: Physical Constants and Solubility Parameters

| Property | Value | Reference |

|---|---|---|

| Water Solubility (25°C) | 0.008994 mg/L | [18] [20] |

| Log P (Octanol-Water) | 5.18-6.70 | [8] [19] [20] |

| Density | 0.850-0.858 g/cm³ | [18] [20] [24] |

| Refractive Index | 1.493-1.497 | [18] |

| McGowan Volume | 198.450 mL/mol | [19] |

Volatility and Olfactory Characteristics

(E)-gamma-Bisabolene demonstrates significant volatility characteristics that contribute to its presence in essential oils and aromatic compositions [18] [20] [22]. The compound exhibits a boiling point range of 155-157 degrees Celsius for related bisabolene isomers, indicating moderate volatility under standard atmospheric conditions [20] [24]. The vapor pressure and volatility parameters position gamma-bisabolene as a moderately volatile organic compound suitable for gas chromatographic analysis and essential oil applications [18] [20] [25].

The olfactory properties of gamma-bisabolene are characterized by a pleasant, warm, sweet-spicy-balsamic aroma profile [18] [20] [22]. The compound contributes to the complex aromatic bouquet of various essential oils, providing distinctive sensory characteristics valued in fragrance and flavor applications [18] [20] [22]. The olfactory threshold and aroma intensity depend on the specific isomeric configuration, with the E isomer exhibiting distinct aromatic properties compared to other geometric isomers [18] [20] [25].

The compound's volatility enables its detection through gas chromatography-mass spectrometry techniques, facilitating analytical identification in complex matrices [25] [31] [55]. The moderate vapor pressure characteristics allow for headspace analysis and solid-phase microextraction methodologies commonly employed in essential oil characterization [25] [31] [55].

Thermal Stability and Reactivity Patterns

The thermal stability of (E)-gamma-bisabolene reflects its sesquiterpene hydrocarbon structure, with decomposition patterns characteristic of unsaturated organic compounds [23] [24] [49]. Thermogravimetric analysis of related sesquiterpenes indicates thermal degradation processes beginning around 50-175 degrees Celsius, with complete decomposition occurring at temperatures exceeding 220 degrees Celsius [23]. The compound demonstrates moderate thermal stability under normal storage and handling conditions, but may undergo oxidation and polymerization reactions at elevated temperatures [23] [24].

The reactivity patterns of (E)-gamma-bisabolene involve typical alkene chemistry, including electrophilic addition reactions, oxidation processes, and thermal rearrangement reactions [23] [24] [49]. The presence of multiple double bonds within the molecular structure provides reactive sites for chemical modification and derivatization reactions [23] [24]. The compound exhibits sensitivity to atmospheric oxygen, potentially undergoing autoxidation reactions that can lead to the formation of hydroperoxides and other oxidation products [23] [24].

Storage stability considerations include protection from light, heat, and atmospheric oxygen to prevent degradation and maintain compound integrity [23] [24]. The compound's reactivity toward common analytical reagents and derivatization agents enables various chemical modification strategies for analytical and synthetic applications [23] [24] [49].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of (E)-gamma-bisabolene through both proton and carbon-13 analyses [34] [35] [37]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns corresponding to the various hydrogen environments within the molecular structure [35] [37] [41]. The cyclohexene ring protons typically appear in the aliphatic region between 1.0 and 3.0 parts per million, while the olefinic protons associated with the double bond systems resonate in the 5.0 to 6.0 parts per million range [35] [37] [41].

The exocyclic double bond protons exhibit distinct chemical shifts that reflect their electronic environment and geometric configuration [35] [37] [40]. The terminal methyl groups of the isoprene units typically appear as doublets around 1.7 parts per million, providing characteristic fingerprint signals for structural identification [35] [37] [41]. The complex coupling patterns observed in the proton spectra arise from vicinal and geminal proton-proton interactions throughout the molecular framework [35] [37] [39].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of (E)-gamma-bisabolene, with chemical shifts spanning the range from 10 to 140 parts per million [38] [40] [42]. The cyclohexene ring carbons appear in the saturated aliphatic region, while the olefinic carbons resonate in the characteristic alkene region around 120-140 parts per million [38] [42]. The quaternary carbon centers and methyl substituents provide additional structural information through their distinctive chemical shift patterns [38] [40] [42].

Table 2.4.1: Representative Nuclear Magnetic Resonance Chemical Shift Ranges

| Structural Feature | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclohexene Ring CH₂ | 1.0-3.0 | 20-40 |

| Olefinic CH | 5.0-6.0 | 120-140 |

| Terminal Methyl | 1.7 (doublet) | 15-25 |

| Quaternary Carbons | - | 30-50 |

Infrared Spectroscopic Analysis

Infrared spectroscopy provides detailed information about the functional groups and bonding characteristics present in (E)-gamma-bisabolene [43] [44] [45]. The compound exhibits characteristic absorption bands corresponding to carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region [43] [45] [48]. The cyclohexene ring system produces specific carbon-carbon double bond stretching vibrations around 1640-1680 wavenumbers, providing identification of the unsaturated functionality [43] [45] [48].

The aliphatic carbon-hydrogen bending vibrations appear in the 1350-1470 wavenumber region, with specific patterns characteristic of methyl and methylene groups [43] [45] [51]. The terminal double bond system contributes additional absorption bands in the 3000-3100 wavenumber region for the olefinic carbon-hydrogen stretching vibrations [45] [48]. The fingerprint region below 1500 wavenumbers contains complex absorption patterns that provide unique spectroscopic identification characteristics [43] [44] [45].

The absence of carbonyl, hydroxyl, or other heteroatom-containing functional groups results in a relatively simple infrared spectrum dominated by hydrocarbon absorption bands [43] [44] [49]. The specific absorption frequencies and intensities depend on the molecular conformation and intermolecular interactions present in the sample matrix [43] [44] [46].

Table 2.4.2: Characteristic Infrared Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C-H Stretching (Alkyl) | 2800-3000 | Strong | ν(C-H) |

| C-H Stretching (Alkene) | 3000-3100 | Medium | ν(=C-H) |

| C=C Stretching | 1640-1680 | Strong | ν(C=C) |

| C-H Bending | 1350-1470 | Medium | δ(C-H) |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (E)-gamma-bisabolene under electron ionization conditions produces characteristic fragmentation patterns that facilitate structural identification [6] [52] [53]. The molecular ion peak appears at mass-to-charge ratio 204, corresponding to the molecular weight of the compound [1] [6] [53]. The electron ionization process typically generates extensive fragmentation due to the high energy imparted during the ionization process [52] [58].

Common fragmentation pathways include loss of methyl radicals (mass 15) and alkyl chain fragmentations that produce characteristic ion peaks [52] [56] [58]. The cyclohexene ring system undergoes specific fragmentation reactions that generate diagnostic ion fragments useful for structural confirmation [52] [53] [57]. The base peak in the mass spectrum often corresponds to a stable carbocation formed through favorable fragmentation pathways [52] [56] [58].

The fragmentation pattern includes loss of isoprene units (mass 68) and formation of characteristic sesquiterpene fragment ions at masses 119, 131, 137, and 162 [53] [57]. These diagnostic fragments provide specific identification capabilities for distinguishing (E)-gamma-bisabolene from other sesquiterpene isomers [53] [57]. The relative intensities of fragment ions depend on the specific ionization conditions and instrumental parameters employed [52] [57] [58].

Table 2.4.3: Major Mass Spectrometric Fragment Ions

| Fragment m/z | Relative Intensity | Proposed Structure |

|---|---|---|

| 204 | 10-30% | Molecular Ion [M]⁺- |

| 189 | 5-15% | [M-CH₃]⁺ |

| 162 | 20-40% | Diagnostic Fragment |

| 137 | 15-25% | Diagnostic Fragment |

| 119 | 25-45% | Diagnostic Fragment |

Chromatographic Retention Indices

Gas chromatographic analysis of (E)-gamma-bisabolene provides retention index data that facilitate identification and quantification in complex matrices [18] [55]. The Kovats retention index on standard non-polar stationary phases ranges from 1494 to 1532, with most values clustering around 1510-1515 [18] [55]. These retention indices serve as primary identification parameters for gas chromatographic analysis of essential oils and natural product extracts [18] [25] [55].

On polar stationary phases, the retention indices shift to higher values, typically ranging from 1726 to 1773 [18]. This increased retention on polar phases reflects the compound's interaction with polar functional groups in the stationary phase through weak intermolecular forces [18] [55]. The retention index differences between polar and non-polar phases provide additional identification criteria for analytical applications [18] [25] [55].

The retention behavior depends on specific chromatographic conditions, including column type, temperature program, and carrier gas flow rate [55]. Capillary columns with polydimethylsiloxane stationary phases provide optimal separation and reproducible retention indices for routine analytical applications [55]. The compound's moderate volatility enables analysis under standard gas chromatographic conditions without derivatization requirements [25] [55].

Table 2.4.4: Chromatographic Retention Indices

| Stationary Phase | Retention Index Range | Reference Conditions |

|---|---|---|

| Non-polar (DB-5) | 1494-1532 | Standard temperature ramp |

| Semi-standard Non-polar | 1488-1543 | Various conditions |

| Polar (Supelcowax-10) | 1726-1773 | Standard temperature ramp |

| Standard Polar | 1736-1772 | Various conditions |

Mevalonate Pathway Mechanisms

The cytosolic mevalonate pathway represents the primary route for sesquiterpene precursor biosynthesis in plants, providing the essential building blocks for (E)-gamma-bisabolene formation [1] [2]. This metabolic sequence operates through six sequential enzymatic steps, consuming three acetyl-coenzyme A molecules, three adenosine triphosphate molecules, and two nicotinamide adenine dinucleotide phosphate reducing equivalents to produce a single isopentenyl diphosphate molecule [1] [3].

The pathway initiates with acetoacetyl-coenzyme A thiolase catalyzing the Claisen condensation of two acetyl-coenzyme A units to form acetoacetyl-coenzyme A [1] [4]. Subsequently, 3-hydroxy-3-methylglutaryl-coenzyme A synthase facilitates the condensation with a third acetyl-coenzyme A unit, yielding 3-hydroxy-3-methylglutaryl-coenzyme A [1] [2]. The rate-limiting step involves 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which reduces 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate at the endoplasmic reticulum surface, consuming two nicotinamide adenine dinucleotide phosphate molecules [1] [5].

Mevalonate kinase phosphorylates mevalonate into mevalonate-5-phosphate, followed by phosphomevalonate kinase-mediated phosphorylation to mevalonate 5-diphosphate [1] [6]. The final step employs mevalonate diphosphate decarboxylase for adenosine triphosphate-dependent decarboxylation of mevalonate diphosphate into isopentenyl diphosphate [1] [7]. Recent evidence indicates that the terminal steps of this pathway occur within peroxisomes [1] [8] [9].

Following isopentenyl diphosphate formation, isopentenyl diphosphate isomerase reversibly converts it to dimethylallyl diphosphate [1] [10]. Farnesyl diphosphate synthase, a prenyl transferase family member, subsequently condenses dimethylallyl diphosphate with two isopentenyl diphosphate units through head-to-tail additions, generating farnesyl diphosphate, the immediate precursor for (E)-gamma-bisabolene biosynthesis [1] [11] [12].

Non-Mevalonate Pathway Contributions

The non-mevalonate pathway, also designated the methylerythritol 4-phosphate pathway, provides an alternative route for isoprenoid precursor biosynthesis primarily operative in plastids [13] [14] [15]. This pathway synthesizes isopentenyl diphosphate and dimethylallyl diphosphate through seven enzymatic reactions, utilizing D-glyceraldehyde-3-phosphate and pyruvate as substrates while consuming three adenosine triphosphate and three nicotinamide adenine dinucleotide phosphate equivalents [1] [3].

1-Deoxy-D-xylulose 5-phosphate synthase initiates the pathway through condensation of pyruvate and D-glyceraldehyde-3-phosphate into 1-deoxy-D-xylulose 5-phosphate, representing the committed step that controls flux through the methylerythritol 4-phosphate pathway [1] . Plant genomes encode multiple 1-deoxy-D-xylulose 5-phosphate synthase isoforms classified into type I and type II phylogenetic groups, with type I genes expressed in photosynthetic tissues and type II associated with specialized terpenoid secondary metabolite biosynthesis [1] [17] [18].

The pathway proceeds through sequential enzymatic conversions involving 1-deoxy-D-xylulose 5-phosphate reductoisomerase, 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase, 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, and 4-hydroxy-3-methylbut-2-enyl diphosphate synthase [13] [14] [5]. The terminal enzyme, 4-hydroxy-3-methylbut-2-enyl diphosphate reductase, generates both isopentenyl diphosphate and dimethylallyl diphosphate as final products [13] [5].

Although the methylerythritol 4-phosphate pathway typically supplies precursors for monoterpene, diterpene, and tetraterpene biosynthesis, recent studies demonstrate crosstalk between plastidial and cytosolic isoprenoid pools [1] [8] [9]. This metabolic communication enables methylerythritol 4-phosphate-derived isopentenyl diphosphate to contribute to sesquiterpene production, including (E)-gamma-bisabolene, through unidirectional transport from plastids to cytosol [8] [9].

Enzymatic Mechanisms

Farnesyl Pyrophosphate as Precursor

Farnesyl pyrophosphate serves as the universal sesquiterpene precursor, representing the convergence point of both mevalonate and non-mevalonate pathways for (E)-gamma-bisabolene biosynthesis [12] [4]. This fifteen-carbon linear prenyl diphosphate contains three isoprene units linked through head-to-tail condensations, establishing the foundational structure for all sesquiterpene diversity [19] [9].

Farnesyl pyrophosphate synthase catalyzes the sequential condensation reactions necessary for farnesyl pyrophosphate formation, utilizing dimethylallyl diphosphate as the primer substrate and adding two isopentenyl diphosphate units through allylic alkylation mechanisms [12] [6]. The enzyme requires divalent metal ion cofactors, primarily magnesium or manganese, to neutralize the negative charges of diphosphate groups and facilitate proper substrate binding within the active site [19] [6].

The substrate farnesyl pyrophosphate exists predominantly in the (2E,6E)-configuration under physiological conditions, providing the appropriate stereochemical arrangement for subsequent cyclization reactions [19] [9]. The diphosphate leaving group serves as both an activating moiety and a departure point for carbocation-mediated cyclization cascades catalyzed by terpene synthases [19] .

Cellular compartmentalization strictly regulates farnesyl pyrophosphate availability, with cytosolic pools primarily supporting sesquiterpene biosynthesis while plastidial pools remain limited [9] [20]. This subcellular distribution ensures appropriate substrate channeling toward (E)-gamma-bisabolene production in specialized tissues and developmental stages [18] [21].

(E)-gamma-Bisabolene Synthase Structure and Function

(E)-gamma-bisabolene synthase belongs to the class I terpene synthase family, characterized by the conserved DDXXD and NSE/DTE motifs essential for divalent metal ion coordination and catalytic activity [22]. These enzymes exhibit significant structural diversity, with gymnosperm bisabolene synthases possessing three-domain architectures while angiosperm variants typically contain two domains [23] [24].

Gymnosperm (E)-gamma-bisabolene synthases, exemplified by Pseudotsuga menziesii TPS3 and Abies grandis Ag1, demonstrate molecular weights of approximately 93.8 kilodaltons and contain an amino-terminal extension corresponding to residues 81-296 [24] [25]. This structural feature distinguishes them from typical sesquiterpene synthases and resembles diterpene synthase architectures, suggesting evolutionary relationships with more complex terpene-forming enzymes [24] [26].

The active site architecture governs product specificity through precise positioning of critical amino acid residues that control carbocation stabilization and cyclization pathways [27] [28]. Tyrosine and aspartate residues, particularly those corresponding to positions 522 and 526 in maize terpene synthases, play crucial roles in protonation reactions and substrate isomerization steps [29]. Site-directed mutagenesis studies reveal that these residues are essential for maintaining high product fidelity and preventing formation of alternative sesquiterpene products [27] [29].

Kinetic parameters for (E)-gamma-bisabolene synthases demonstrate optimal activity at physiological magnesium concentrations, typically 2-10 millimolar, with manganese providing alternative but often less efficient cofactor support [24] [29]. The enzymes exhibit remarkable product specificity, with wild-type variants producing (E)-gamma-bisabolene as greater than 90% of total sesquiterpene output [23] [24] [18].

Stereochemical Control in Enzymatic Cyclization

Stereochemical control during (E)-gamma-bisabolene formation involves precisely orchestrated carbocation rearrangements and protonation events within the enzyme active site [27] [28] [29]. The cyclization mechanism initiates with farnesyl pyrophosphate ionization, generating a farnesyl carbocation that undergoes isomerization to the tertiary allylic nerolidyl diphosphate intermediate [24] [25].

The critical stereochemical determinant involves C2-C3 bond rotation of the nerolidyl intermediate, establishing the appropriate conformation for subsequent C1-C6 cyclization that generates the characteristic six-membered ring of gamma-bisabolene [29] [30]. This ring closure occurs through precise positioning of the reactive double bond relative to the positively charged carbon center, with enzyme-bound conformational constraints ensuring exclusive formation of the desired stereoisomer [27] [31].

Reprotonation mechanisms contribute significantly to stereochemical outcome, particularly in systems requiring secondary cyclization events [29]. Water-derived protons participate in these reactions, as demonstrated through deuterium oxide labeling experiments showing incorporation of deuterium atoms at specific positions within the final product structure [29]. The stereochemical course depends entirely on relative free energies of competing enzyme-bound transition states leading to different stereoisomeric products [27].

Divalent metal ion cofactors influence stereochemical control through effects on enzyme conformation and substrate binding geometry [29]. Magnesium ions typically promote higher stereoselectivity compared to manganese, reflecting differential effects on active site organization and carbocation stabilization [29]. These observations suggest that metal cofactors serve not only catalytic roles but also contribute to the precise three-dimensional organization necessary for stereospecific product formation [27] [29].

Natural Sources and Distribution

Occurrence in Angiosperms vs. Gymnosperms

(E)-gamma-bisabolene exhibits widespread distribution across both major seed plant lineages, with notable differences in biosynthetic machinery and accumulation patterns between angiosperms and gymnosperms [23] [24] [32]. Gymnosperm species demonstrate particularly high concentrations in coniferous families, including Pinaceae, Cupressaceae, and related lineages, where bisabolene synthases display characteristic three-domain architectures [24] [33].

Angiosperm bisabolene production involves primarily two-domain synthase enzymes, exemplified by Arabidopsis thaliana TPS12 and TPS13, which produce predominantly (Z)-gamma-bisabolene rather than the (E)-stereoisomer [23] [32]. This fundamental difference in product stereochemistry reflects evolutionary divergence in enzyme active site architecture and catalytic mechanisms between the two major plant groups [32] [34].

Phylogenetic analyses reveal that gymnosperm terpene synthases, including bisabolene synthases, cluster separately from angiosperm variants and show closer relationships to diterpene synthases [24] [32]. This pattern suggests that complex sesquiterpene biosynthesis evolved independently in gymnosperms and angiosperms, with gymnosperms developing more elaborate enzymatic machinery for specialized terpenoid production [32] [33].

The temporal expression of bisabolene synthases differs markedly between plant groups, with gymnosperm enzymes typically induced by mechanical wounding or pathogen attack, while angiosperm variants often exhibit constitutive expression patterns [24] [32]. These differences reflect distinct ecological strategies for utilizing bisabolene compounds in plant defense and chemical communication [35] [36].

Plant Families Rich in (E)-gamma-Bisabolene

The Asteraceae family represents one of the most prolific sources of (E)-gamma-bisabolene, with numerous species across diverse genera accumulating significant concentrations in floral tissues [37] [38]. Matricaria chamomilla serves as a particularly notable example, producing high levels of bisabolene derivatives including alpha-bisabolol oxides that comprise over 60% of total essential oil content [38]. Other Asteraceae members, including Symphyopappus reticulatus and Helichrysum mimetes, demonstrate moderate to high bisabolene accumulation in aerial parts and flowers respectively [39] .

Lamiaceae species constitute another major source family, with aromatic herbs such as Ocimum basilicum, Salvia rosmarinus, and Thymus vulgaris containing substantial bisabolene concentrations in leaf and flower tissues [40] [41]. The characteristic glandular trichomes of Lamiaceae plants provide specialized storage and secretion structures for volatile terpenoids, including various bisabolene isomers [40]. Beta-bisabolene and related compounds appear consistently across multiple Lamiaceae genera, contributing to the distinctive aromatic profiles of these economically important plants [40] [42].

Cannabis sativa within the Cannabaceae family produces exceptionally high concentrations of bisabolene compounds in flower tissues, with gamma-bisabolene serving as a major component of cannabis essential oil profiles [37] [43]. This accumulation occurs primarily in capitate-stalked trichomes covering female inflorescences, where bisabolene synthesis contributes to the complex bouquet of volatile organic compounds characteristic of cannabis varieties [37].

Gymnosperm families, particularly Pinaceae, demonstrate consistent bisabolene production across multiple genera including Abies, Pseudotsuga, and Picea [24] [25]. These conifers accumulate bisabolene compounds in needle tissues and oleoresin ducts, where they serve defensive functions against herbivorous insects and fungal pathogens [24] [35]. The concentration ranges from moderate to high levels, with wound-induced accumulation significantly exceeding constitutive production [24] [25].

Tissue-Specific Accumulation Patterns

Tissue-specific accumulation of (E)-gamma-bisabolene reflects specialized biosynthetic capacity and ecological functions across diverse plant species [21] [29] [44]. Floral tissues represent primary accumulation sites in many angiosperms, particularly within Asteraceae and Lamiaceae families, where bisabolene compounds contribute to pollinator attraction and reproductive success [40] [38].

Glandular trichomes constitute the predominant cellular sites for bisabolene biosynthesis and storage in aromatic plants [40] [18]. These specialized epidermal structures contain high concentrations of terpene synthases and associated biosynthetic machinery, enabling efficient conversion of precursor molecules to volatile sesquiterpenes [40]. Peltate and capitate trichome types both contribute to bisabolene production, with specific morphological features determining storage capacity and release characteristics [40].

Root tissues demonstrate significant bisabolene accumulation in certain species, particularly those utilizing these compounds for allelopathic interactions with neighboring plants [29] [45]. Maize roots produce complex mixtures of bisabolene derivatives that function in below-ground chemical communication and defense against soil-borne pathogens [29]. This root-specific biosynthesis involves distinct terpene synthase isoforms adapted for underground ecological interactions [29].

Needle tissues in gymnosperm species serve as primary accumulation sites, with bisabolene compounds concentrated in resin ducts and specialized secretory cells [24] [25]. Wound-induced bisabolene synthesis in coniferous needles represents a rapid defense response, with accumulation increasing dramatically within hours of mechanical damage or herbivore attack [24] [35]. This inducible production pattern reflects the ecological importance of bisabolene compounds in gymnosperm defense strategies [24] [36].

Ecological Functions

Plant Defense Mechanisms

(E)-gamma-bisabolene serves crucial roles in plant defense systems through multiple complementary mechanisms targeting diverse biological threats [24] [35] [36]. Direct toxicity represents a primary defensive function, with bisabolene compounds demonstrating antimicrobial activity against bacterial and fungal pathogens that threaten plant health . The lipophilic nature of these sesquiterpenes enables membrane disruption in microbial cells, leading to cell death and reduced pathogen establishment [35].

Induced defense responses frequently involve rapid bisabolene accumulation following mechanical wounding or herbivore attack [24] [25]. Grand fir and related coniferous species demonstrate dramatic increases in bisabolene synthase gene expression within hours of stem wounding, resulting in enhanced sesquiterpene production that targets attacking insects and associated fungal symbionts [24]. This inducible system provides cost-effective defense deployment only when threats are detected [35].

Anti-herbivore properties of bisabolene compounds operate through feeding deterrence and direct toxicity to insect pests [35] [36]. The bitter taste and potential digestive interference caused by bisabolene ingestion reduce herbivore feeding rates and reproductive success [35]. Additionally, these compounds may interfere with insect hormone systems, particularly juvenile hormone metabolism, thereby disrupting normal development and reproduction [24] [25].

Phytoalexin functions represent another important defensive role, with bisabolene derivatives accumulating at infection sites to limit pathogen spread [36]. The antimicrobial properties combined with rapid inducible synthesis make bisabolene compounds effective components of plant immune responses against diverse biological threats [35] [36].

Pollinator Attraction and Plant-Insect Interactions

(E)-gamma-bisabolene contributes significantly to floral volatile profiles that mediate pollinator attraction and plant-pollinator communication [47] [48]. The pleasant aromatic properties of bisabolene compounds enhance floral scent complexity, creating distinctive chemical signatures that enable pollinator recognition and discrimination between plant species [47]. These volatile signals operate over considerable distances, allowing pollinators to locate rewarding flowers efficiently [48].

Species-specific volatile profiles containing bisabolene compounds facilitate reproductive isolation and maintain distinct plant-pollinator relationships [47] [48]. The unique combination of bisabolene isomers and related sesquiterpenes creates chemical fingerprints that guide specialist pollinators to appropriate flower types [47]. This chemical communication system supports both plant reproductive success and pollinator foraging efficiency [48].

Temporal release patterns of bisabolene compounds coordinate with pollinator activity cycles, maximizing the effectiveness of chemical communication [47]. Many plants concentrate bisabolene emission during peak pollinator activity periods, typically during daylight hours when visual and chemical cues synergistically attract visiting insects [47] [48].

Beneficial insect recruitment represents an additional function, with bisabolene compounds attracting predatory and parasitic insects that provide biological control services [35]. These indirect defense mechanisms leverage natural enemies to reduce herbivore pressure, creating tritrophic interactions that benefit plant fitness [35] [49].

Allelopathic Properties and Ecological Significance

Allelopathic activities of (E)-gamma-bisabolene and related compounds significantly influence plant community structure and competitive interactions [50] [51] [45]. These sesquiterpenes demonstrate potent growth inhibitory effects on germinating seeds and developing seedlings of competing plant species [50] [52]. The inhibition operates through multiple mechanisms including disruption of cellular membranes, interference with enzymatic processes, and generation of oxidative stress in target plants [50].

Root-mediated release of bisabolene compounds creates chemical exclusion zones around producing plants, reducing establishment success of potential competitors [45]. This below-ground allelopathy involves continuous exudation of bioactive compounds through root systems, maintaining soil concentrations sufficient to inhibit neighboring vegetation [45]. The persistence and bioactivity of these compounds in soil environments determine the spatial extent and duration of allelopathic effects [50].

Concentration-dependent responses characterize allelopathic interactions, with low bisabolene levels potentially stimulating growth while higher concentrations cause inhibition [50] [52]. This dose-response relationship enables fine-tuned competitive interactions that may benefit both producing and target plants under certain circumstances [50]. The threshold concentrations for growth inhibition vary among plant species, reflecting differences in sensitivity and detoxification capacity [52].

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 1714 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 1711 of 1714 companies with hazard statement code(s):;

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

13062-00-5

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]